molecular formula C14H22ClNS B1379110 2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864056-62-1

2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride

Cat. No.: B1379110
CAS No.: 1864056-62-1
M. Wt: 271.8 g/mol
InChI Key: SJOWZBUUAMIPLD-UHFFFAOYSA-N
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Description

2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylsulfanyl group attached to the ethyl chain, which is further connected to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction where benzyl chloride reacts with sodium sulfide to form benzylsulfide.

    Alkylation of Piperidine: The benzylsulfanyl intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to form the desired product. This step involves the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding piperidine derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Alkylated or acylated piperidine compounds

Scientific Research Applications

2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Medicine: Piperidine derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride
  • 2-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride
  • 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

2-(2-benzylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NS.ClH/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOWZBUUAMIPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCSCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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